molecular formula C19H12Br2N2O6 B11686885 {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid

{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11686885
M. Wt: 524.1 g/mol
InChI Key: SGEAFRNXBKNBAA-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a molecular formula of C25H16Br2N2O6 This compound is characterized by the presence of bromine atoms, a phenoxy group, and a tetrahydropyrimidinylidene moiety

Preparation Methods

The synthesis of {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenol derivative to introduce the bromine atoms at the 2 and 6 positions. This is followed by the formation of the phenoxyacetic acid moiety through nucleophilic substitution reactions. The final step involves the condensation of the phenoxyacetic acid derivative with a tetrahydropyrimidinylidene compound under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of de-brominated or reduced phenoxyacetic acid derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: It can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The tetrahydropyrimidinylidene moiety is involved in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar compounds include other brominated phenoxyacetic acids and tetrahydropyrimidinylidene derivatives. Compared to these compounds, {2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, while other brominated phenoxyacetic acids may also exhibit enzyme inhibition, the presence of the tetrahydropyrimidinylidene moiety in this compound enhances its binding affinity and specificity .

Properties

Molecular Formula

C19H12Br2N2O6

Molecular Weight

524.1 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H12Br2N2O6/c20-13-7-10(8-14(21)16(13)29-9-15(24)25)6-12-17(26)22-19(28)23(18(12)27)11-4-2-1-3-5-11/h1-8H,9H2,(H,24,25)(H,22,26,28)/b12-6+

InChI Key

SGEAFRNXBKNBAA-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.